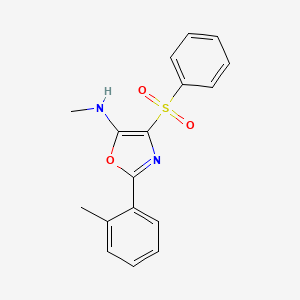![molecular formula C18H22BrN3OS B11128455 (4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B11128455.png)
(4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE is a complex organic compound featuring a piperazine ring substituted with a benzyl group and a thiazole moiety
Preparation Methods
The synthesis of 1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE involves multiple steps, typically starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a brominated precursor and an isopropyl-substituted thiazole. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzyl group is attached to the nitrogen atom of the piperazine ring.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common solvents used in these reactions include dichloromethane and ethanol, while catalysts like palladium on carbon may be employed to facilitate the reactions.
Chemical Reactions Analysis
1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets. The thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to these targets, leading to increased potency. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE can be compared to other similar compounds, such as:
1-BENZYL-4-[2-CHLORO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-BENZYL-4-[2-BROMO-5-(METHYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE: The presence of a methyl group instead of an isopropyl group can influence the compound’s steric properties and interactions with molecular targets.
The uniqueness of 1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H22BrN3OS |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-bromo-5-propan-2-yl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C18H22BrN3OS/c1-13(2)16-15(20-18(19)24-16)17(23)22-10-8-21(9-11-22)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI Key |
HBNVOELFROPUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B11128373.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128377.png)
![1-(4-methylbenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11128379.png)
![1-(4-Methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128382.png)

![3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128391.png)


![1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine](/img/structure/B11128404.png)

![N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B11128414.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11128415.png)
![1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11128420.png)
![3-methyl-N-[2-(4-methyl-1H-indol-1-yl)ethyl]butanamide](/img/structure/B11128439.png)
